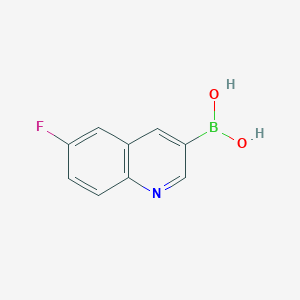
3-ブロモ-5-(メチルスルホニル)アニリン
概要
説明
“3-Bromo-5-(methylsulfonyl)aniline” is a chemical compound with the molecular formula C7H8BrNO2S . It has a molecular weight of 250.12 and is typically stored in a dark place under an inert atmosphere at room temperature . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “3-Bromo-5-(methylsulfonyl)aniline” involves several steps. One method involves the use of 4-bromo-2-trifluro toluidine as a raw material, which is then subjected to acetylation, nitration, deacetylation, deamination, and reduction . The overall yield of this process is reported to be around 40% .
Molecular Structure Analysis
The InChI code for “3-Bromo-5-(methylsulfonyl)aniline” is 1S/C7H8BrNO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
“3-Bromo-5-(methylsulfonyl)aniline” is a solid compound . It has a high GI absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 1.23, indicating its lipophilicity . Its water solubility is reported to be 0.925 mg/ml .
科学的研究の応用
医薬品中間体
3-ブロモ-5-(メチルスルホニル)アニリンは、様々な医薬品化合物の合成における中間体として利用されます。 中間体としての役割は、医薬品原薬 (API) または治療効果を持つ可能性のある他の化合物の化学合成における前駆体であることを意味します .
化学合成
この化合物は、より広範な化学合成プロセスにも使用されます。 これは、より複雑な分子の構成要素として機能し、必ずしも医薬品に限定されず、産業用途の材料も含まれる可能性があります .
腎毒性研究
科学研究では、3-ブロモ-5-(メチルスルホニル)アニリンは、その潜在的な腎毒性効果について研究されています。 これには、腎臓細胞に対する化合物の毒性を調査することが含まれ、安全プロファイルを理解するために重要です .
分子シミュレーション
この化合物は、Amber、GROMACS、Avogadro、Pymol、Chimera、Blender、およびVMDなどのプログラムで、分子シミュレーションに使用されます。 これらのシミュレーションは、分子間の相互作用とダイナミクスを可視化することに役立ち、これは薬物設計と生物学的プロセスの理解に不可欠です .
参照標準
3-ブロモ-5-(メチルスルホニル)アニリンは、医薬品試験における参照標準として機能します。 参照標準は、医薬品開発および品質管理中の正確かつ信頼性の高い分析試験結果を確保するために不可欠です .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
作用機序
Target of Action
It is known that bromoanilines are often used in the synthesis of various organic compounds , suggesting that their targets could be diverse depending on the specific reactions they are involved in.
Mode of Action
Bromoanilines are generally known to participate in various organic reactions, including the suzuki–miyaura cross-coupling reaction . In this reaction, the bromoaniline acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd-C bond .
生化学分析
Biochemical Properties
3-Bromo-5-(methylsulfonyl)aniline plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . The compound’s bromine atom can form covalent bonds with nucleophilic sites on biomolecules, while the methylsulfonyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of biochemical pathways.
Molecular Mechanism
At the molecular level, 3-Bromo-5-(methylsulfonyl)aniline exerts its effects through specific binding interactions with biomolecules. The bromine atom can participate in covalent bonding with nucleophilic sites, while the methylsulfonyl group can form hydrogen bonds and electrostatic interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the compound may inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-(methylsulfonyl)aniline can change over time due to its stability and degradation. The compound is generally stable under normal storage conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors in experimental design.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-(methylsulfonyl)aniline vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 3-Bromo-5-(methylsulfonyl)aniline can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
3-Bromo-5-(methylsulfonyl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s activity and toxicity, as well as its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, 3-Bromo-5-(methylsulfonyl)aniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. For example, the compound may be actively transported into cells by membrane transporters, or it may bind to intracellular proteins that facilitate its distribution to specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Bromo-5-(methylsulfonyl)aniline is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments .
特性
IUPAC Name |
3-bromo-5-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVOWNCCNDEBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738314 | |
| Record name | 3-Bromo-5-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62606-00-2 | |
| Record name | 3-Bromo-5-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
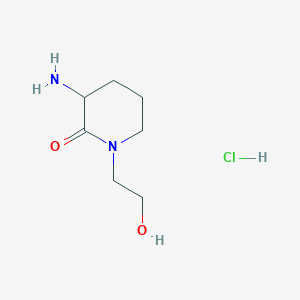
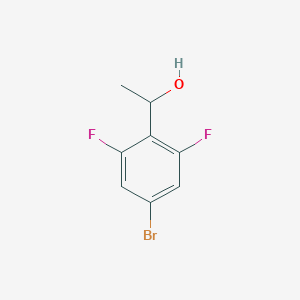
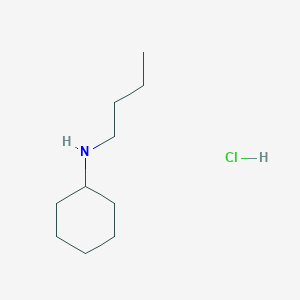
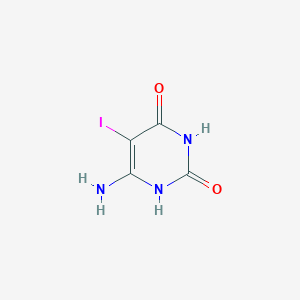

![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)

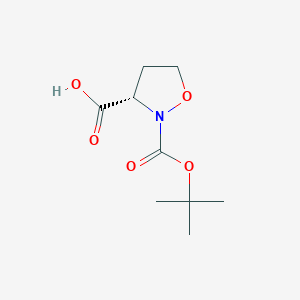

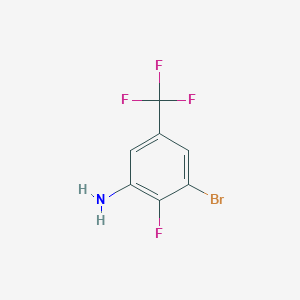
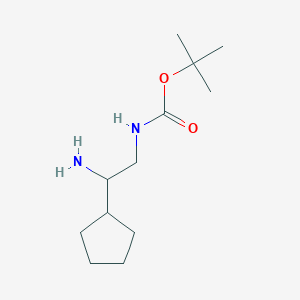
![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1376410.png)

